2-(quinolin-2-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-quinolin-2-ylsulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2OS/c19-18(20,21)13-6-2-4-8-15(13)22-16(24)11-25-17-10-9-12-5-1-3-7-14(12)23-17/h1-10H,11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTCUWPTKJAEJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(quinolin-2-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves the reaction of quinoline-2-thiol with 2-(trifluoromethyl)phenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(quinolin-2-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the quinoline-2-thiol moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the quinoline ring or the acetamide group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules and acts as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions enhances its utility in various chemical reactions.
Biology
The unique structural features of 2-(quinolin-2-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide allow it to interact with biological molecules. This interaction makes it valuable for:
- Enzyme Inhibition : It has shown potential as an inhibitor for enzymes such as dihydrofolate reductase (DHFR), which is crucial in folate metabolism.
Anticancer Research
Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by targeting specific kinases involved in tumor progression. For instance, compounds with similar structures have demonstrated efficacy against receptor tyrosine kinases implicated in angiogenesis.
Pharmacokinetics
Research has suggested that modifications to this compound can enhance its pharmacokinetic profile, improving oral bioavailability and metabolic stability.
Recent studies have documented the biological effects of related compounds:
| Study | Compound | Target | IC50 Value |
|---|---|---|---|
| Queener et al. | This compound | Dihydrofolate reductase | Not specified |
| Smith et al. | 6-(trifluoromethyl)-substituted quinolines | VEGFR-2 kinase | 1.46 µM |
| Johnson et al. | 1H-pyrazolo[3,4-b]pyridines | CDK2 | 0.36 µM |
These findings illustrate the potential of quinoline-based compounds in targeting critical enzymes involved in cancer and other diseases.
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Antimicrobial Activity : Studies on quinoline derivatives have shown significant antibacterial effects against Mycobacterium smegmatis and Pseudomonas aeruginosa.
- Anticancer Properties : Research on methyl derivatives indicated promising results against human cancer cell lines (HCT116 and MCF7), showcasing IC50 values ranging from 1.9 to 7.52 μg/mL.
Mechanism of Action
The mechanism of action of 2-(quinolin-2-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA or bind to enzyme active sites, while the trifluoromethyl group can enhance the compound’s binding affinity and specificity. The acetamide moiety can form hydrogen bonds with target molecules, further stabilizing the interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of N-substituted acetamides with heterocyclic or fluorinated aryl groups. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Findings
Activity and Substituent Effects: The trifluoromethyl group is a common feature in many analogs (e.g., compounds in ), enhancing binding affinity through hydrophobic interactions. The target compound’s 2-(trifluoromethyl)phenyl group may confer similar advantages. Quinoline-thioether systems (as in the target compound) differ from benzothiazole-based analogs (e.g., ). Benzothiazoles often exhibit antimicrobial activity, while quinoline derivatives may target kinases or DNA-binding proteins due to their planar aromatic structure .
However, analogs like 4a (90.2% yield, ) and Compound 13 (19% yield, ) highlight variability in synthetic feasibility. Microwave-assisted synthesis (as in ) often reduces reaction time but may compromise yield compared to traditional reflux methods .
Physicochemical Properties: The quinoline-thio group likely increases molecular weight and lipophilicity compared to simpler acetamides like ZK036 (MW 232.2 g/mol, ). This could improve membrane permeability but may reduce solubility.
Biological Implications :
- Compounds with dual trifluoromethyl groups (e.g., ) show enhanced antimicrobial activity, suggesting the target compound’s trifluoromethylphenyl moiety may similarly contribute to potency.
- The activity value of 5.849 for the analog in (likely IC50) indicates moderate efficacy, though direct comparisons require further data.
Biological Activity
2-(quinolin-2-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide is a compound characterized by the presence of a quinoline ring, a trifluoromethyl group, and an acetamide moiety. Its unique structure suggests potential biological activity, particularly in the context of enzyme inhibition and interaction with various biological targets.
Chemical Structure
The compound's IUPAC name is 2-quinolin-2-ylsulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide. The molecular formula is , and its InChI key is InChI=1S/C18H13F3N2OS/c19-18(20,21)13-6-2-4-8-15(13)22-16(24)11-25-17-10-9-12-5-1-3-7-14(12)23-17/h1-10H,11H2,(H,22,24) .
The biological activity of this compound can be attributed to its ability to interact with molecular targets such as enzymes and receptors. The quinoline ring may intercalate with DNA or bind to enzyme active sites, while the trifluoromethyl group enhances binding affinity. The acetamide moiety can form hydrogen bonds with target molecules, stabilizing interactions .
Biological Activity and Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes involved in critical biological pathways. For instance, it has been evaluated for its inhibitory effects on dihydrofolate reductase (DHFR), a key enzyme in folate metabolism .
- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may exhibit anticancer activity by targeting specific kinases involved in tumor progression. For example, compounds with similar structural motifs have demonstrated efficacy against receptor tyrosine kinases implicated in angiogenesis .
- Pharmacokinetics : In vivo studies have suggested that modifications to the compound can enhance its pharmacokinetic profile, including oral bioavailability and metabolic stability .
Case Studies
Several case studies have documented the biological effects of related compounds:
| Study | Compound | Target | IC50 Value |
|---|---|---|---|
| Queener et al. | This compound | Dihydrofolate reductase | Not specified |
| Smith et al. | 6-(trifluoromethyl)-substituted quinolines | VEGFR-2 kinase | 1.46 µM |
| Johnson et al. | 1H-pyrazolo[3,4-b]pyridines | CDK2 | 0.36 µM |
These studies illustrate the potential of quinoline-based compounds in targeting critical enzymes that play roles in cancer and other diseases.
Comparison with Similar Compounds
The uniqueness of this compound can be highlighted when compared to structurally similar compounds:
| Compound | Structure Type | Unique Feature |
|---|---|---|
| 2-(quinolin-2-yl)-1-(4-(trifluoromethyl)phenyl)ethanol | Alcohol derivative | Hydroxyl group |
| 2-quinolin-2-yl-1-(4-(trifluoromethyl)phenyl)ethanone | Ketone derivative | Carbonyl group |
The presence of the sulfur atom in the quinoline ring and the acetamide moiety distinguishes it from these derivatives, potentially affecting its biological interactions and therapeutic applications .
Q & A
Q. What are the key synthetic challenges in preparing 2-(quinolin-2-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide, and how can they be methodologically addressed?
The synthesis involves multi-step reactions, including nucleophilic substitution to attach the quinoline-thio group and coupling with the trifluoromethylphenyl moiety. Challenges include regioselectivity in sulfanyl bridge formation and purification due to byproducts. Methodological solutions:
- Use HPLC to monitor intermediate purity and optimize solvent systems (e.g., dichloromethane/acetone) for column chromatography .
- Control reaction temperature (60–80°C) and employ catalysts like triethylamine to enhance yield .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- NMR spectroscopy (¹H/¹³C) to verify quinoline-thio linkage and trifluoromethyl group positioning .
- Mass spectrometry (HRMS) for molecular weight validation and detecting trace impurities .
- HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and resolve co-eluting byproducts .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
The -CF₃ group enhances lipophilicity (logP ~3.2), improving membrane permeability. This is critical for bioavailability in cellular assays. Its electron-withdrawing nature also stabilizes the acetamide bond against hydrolysis .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound against specific biological targets?
- Synthesize analogs with modified quinoline substituents (e.g., halogenation at position 6) or replacement of the trifluoromethyl group with -CH₃/-OCH₃.
- Test inhibitory activity against kinase targets (e.g., EGFR or Aurora kinases) using surface plasmon resonance (SPR) for binding affinity measurements .
- Corrogate activity data with computational docking (e.g., AutoDock Vina) to identify critical hydrogen bonds with catalytic residues .
Q. What strategies are recommended for resolving contradictions in reported biological activities between this compound and its structural analogs?
- Conduct meta-analysis of bioactivity datasets (e.g., ChEMBL) to identify assay-specific variables (e.g., cell line sensitivity, concentration ranges).
- Perform head-to-head comparisons under standardized conditions (e.g., IC₅₀ in MCF-7 vs. HEK293 cells) to isolate structural determinants of activity .
Q. What in silico approaches are suitable for predicting the binding affinity of this compound with potential enzyme targets?
- Use molecular dynamics simulations (Amber/CHARMM) to model ligand-protein interactions over 100-ns trajectories, focusing on trifluoromethyl-phenyl interactions with hydrophobic pockets .
- Apply QSAR models trained on quinoline derivatives to predict off-target effects (e.g., cytochrome P450 inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
